2-(4-Bromomethylphenyl)benzoxazole

Description

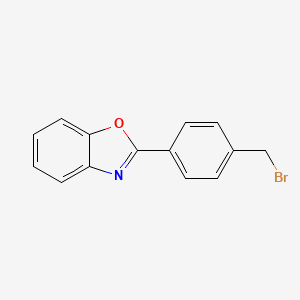

2-(4-Bromomethylphenyl)benzoxazole is a benzoxazole derivative characterized by a bromomethyl (-CH₂Br) substituent at the para position of the phenyl ring attached to the benzoxazole scaffold. The benzoxazole core consists of a fused benzene and oxazole ring, where the oxygen atom in the oxazole contributes to the compound’s electronic properties and reactivity . The bromomethyl group introduces a reactive site, enabling further functionalization, such as nucleophilic substitution, which is valuable in medicinal chemistry for prodrug design or targeted delivery .

This compound is structurally related to anticancer and imaging agents, as benzoxazole derivatives are known for their diverse bioactivities. For example, benzoxazoles with halogen substituents (e.g., chloro, fluoro) exhibit enhanced anticancer activity by interacting with cellular targets like PARP enzymes .

Properties

CAS No. |

24239-07-4 |

|---|---|

Molecular Formula |

C14H10BrNO |

Molecular Weight |

288.14 g/mol |

IUPAC Name |

2-[4-(bromomethyl)phenyl]-1,3-benzoxazole |

InChI |

InChI=1S/C14H10BrNO/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2 |

InChI Key |

LFOXZOBJWYTCTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)CBr |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzoxazole derivatives, including 2-(4-Bromomethylphenyl)benzoxazole, exhibit significant antimicrobial activity. A study demonstrated that various synthesized benzoxazole compounds showed potent antibacterial effects against both gram-positive and gram-negative bacteria, particularly Escherichia coli and Staphylococcus aureus. The mechanism of action was linked to the inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 μg/mL |

| This compound | S. aureus | 30 μg/mL |

| Other derivatives | Pseudomonas aeruginosa | Varies (up to 50 μg/mL) |

Anticancer Activity

Benzoxazole derivatives have also been evaluated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics. The structure-activity relationship (SAR) studies suggest that modifications in the benzoxazole structure can enhance its cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

Studies have demonstrated that benzoxazole derivatives possess anti-inflammatory properties comparable to standard anti-inflammatory drugs like ibuprofen. For instance, certain derivatives exhibited IC50 values close to those of established anti-inflammatory agents .

Other Pharmacological Activities

In addition to antimicrobial and anti-inflammatory properties, benzoxazole derivatives are being investigated for their potential as antiviral agents and in treating conditions such as tuberculosis and diabetes . The versatility of these compounds makes them valuable in developing new therapeutic agents.

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of various synthesized benzoxazole derivatives against a range of pathogens. The findings highlighted the importance of structural modifications in enhancing antibacterial activity, paving the way for future drug development .

Case Study 2: Synthesis and Biological Evaluation

Another research effort focused on synthesizing halogenated benzoxazoles, including this compound, and assessing their biological activities. The results indicated promising anticancer and anti-inflammatory effects, supporting further exploration into their clinical applications .

Comparison with Similar Compounds

Structural Analogues: Benzoxazole vs. Benzothiazole Derivatives

Benzoxazole and benzothiazole scaffolds are bioisosteres, differing by an oxygen (benzoxazole) or sulfur (benzothiazole) atom in the heterocyclic ring. This difference significantly impacts their physicochemical and biological properties:

Key Findings :

- The sulfur atom in benzothiazoles increases lipophilicity (higher LogP), enhancing blood-brain barrier (BBB) permeability, as seen in imaging probes like BF-227 .

- Benzoxazoles, with lower LogP, may exhibit better solubility but reduced BBB penetration, making them more suitable for peripheral targets .

Substituent Effects on Bioactivity

Halogen Substituents

- 5-Chloro Substitution : Benzoxazoles with a 5-chloro group (e.g., compound [I] in ) show potent cytotoxicity against breast cancer cells (IC₅₀: 1.2–3.8 µM for MCF-7). The chloro group enhances electron-withdrawing effects, stabilizing interactions with PARP-2 enzymes .

Hydroxyphenyl and Sulfonamide Derivatives

- 2-(2’-Hydroxyphenyl)benzoxazole (HPBO) : Lacks Mg²⁺ binding but binds Cu²⁺ with moderate affinity (Kₐ: 4 × 10⁵ M⁻¹). In contrast, 4-substituted benzoxazoles (e.g., 4-bromomethyl) may exhibit altered metal-binding profiles due to steric and electronic differences .

- Benzoxazole Sulfonamides : Derivatives like 2-(p-toluenesulfonamide-2’-hydroxyphenyl)benzoxazole show low cytotoxicity (IC₅₀: 46–53 µM) and hepatotoxicity risks, highlighting how sulfonamide groups modulate safety profiles .

Insights :

- Bromomethylphenyl derivatives are less explored in imaging but may serve as intermediates for radiolabeling.

- Styryl and fluoroethoxy substituents in BF-168/BF-227 optimize hydrophobicity and binding specificity, unlike bromomethyl’s reactivity .

Metal Ion Binding and Mechanistic Implications

- This suggests that substituent position (2’ vs. 4’) critically influences metal-mediated mechanisms, such as DNA damage response in anticancer activity.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Bromomethylphenyl)benzoxazole, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions using precursors like 4-(bromomethyl)benzaldehyde and 2-aminophenol derivatives. Key intermediates (e.g., substituted benzoxazoles) are characterized using 1H-NMR, 13C-NMR, and mass spectrometry to confirm regioselectivity and purity . For brominated analogs, halogenation steps may involve electrophilic substitution or palladium-catalyzed cross-coupling reactions, monitored via TLC and HPLC .

Q. Which spectroscopic techniques are critical for structural validation of this compound derivatives?

- Vibrational spectroscopy (FT-IR, Raman) : Identifies functional groups (e.g., C-Br stretching at ~550–600 cm⁻¹) and hydrogen-bonding interactions .

- NMR spectroscopy : Distinguishes aromatic protons (δ 7.0–8.5 ppm) and methylene groups (δ 4.5–5.5 ppm for bromomethyl) .

- UV-Vis spectroscopy : Evaluates π→π* transitions in the benzoxazole core (λmax ~270–320 nm), critical for photostability studies .

Q. How are preliminary biological activities (e.g., antimicrobial) assessed for this compound?

Antimicrobial efficacy is tested via Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria and fungi. For example, derivatives with electron-withdrawing substituents (e.g., -Br) show enhanced activity due to increased membrane permeability . Positive controls (e.g., ciprofloxacin) and solvent-blank controls are mandatory to validate results .

Advanced Research Questions

Q. What computational strategies resolve contradictions in structure-activity relationships (SAR) for benzoxazole derivatives?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, bromine substitution lowers LUMO energy, enhancing electrophilic interactions with microbial enzymes .

- Molecular Dynamics (MD) Simulations : Analyze ligand-protein binding stability (e.g., SOCS-2 interactions) using RMSD and RMSF metrics. Discrepancies between in vitro and in silico data may arise from solvation effects or force field limitations .

Q. How can photodegradation pathways of this compound be mechanistically studied?

- Time-Dependent DFT (TD-DFT) : Models excited-state behavior, such as ESIPT (excited-state intramolecular proton transfer), which influences fluorescence quenching under UV exposure .

- LC-MS/MS : Identifies photoproducts (e.g., debrominated species or oxazole ring-opening products) formed via radical intermediates .

Q. What methodologies optimize the design of benzoxazole-based probes for biomedical imaging?

- Structure-Activity Relationship (SAR) Tuning : Introduce fluorinated or piperazine moieties to enhance blood-brain barrier (BBB) permeability, as seen in PET tracer BF-227 for amyloid plaque detection .

- Surface-Enhanced Raman Spectroscopy (SERS) : Detects trace analyte interactions (e.g., nerve agent mimics) by analyzing vibrational mode shifts caused by π-stacking on metal surfaces .

Q. How are electrochemical phosphorylation reactions applied to modify benzoxazole scaffolds?

- Electrocatalytic Cross-Coupling : Silver(I)-mediated radical addition of dialkyl-H-phosphonates to the benzoxazole core under oxidant-free conditions. Reaction efficiency is monitored via cyclic voltammetry .

Data Contradiction and Validation

Q. How to address discrepancies in reported antimicrobial activities of structurally similar benzoxazoles?

- Meta-Analysis : Compare MIC values across studies using standardized protocols (CLSI M27-A3/M100-S18 guidelines). Variations may stem from differences in bacterial strains or solvent systems (e.g., DMSO vs. ethanol) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to identify outliers .

Q. What experimental controls ensure reproducibility in photophysical studies of benzoxazole derivatives?

- Solvent Polarity Controls : Test absorbance/emission in aprotic (e.g., acetonitrile) vs. protic (e.g., ethanol) solvents to account for solvent-solute interactions .

- Reference Standards : Use known fluorophores (e.g., fluorescein) to calibrate instrumentation and normalize intensity data .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.